molecular formula C12H11F3O4 B045117 Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate CAS No. 112811-68-4

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Cat. No.: B045117
CAS No.: 112811-68-4
M. Wt: 276.21 g/mol
InChI Key: WTKWXCRLEWADRT-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C12H11F3O4. It is known for its unique structural features, including the presence of trifluoromethyl and methoxy groups on the phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,4,5-trifluoro-3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
  • Ethyl 3-oxo-3-(2,4-difluoro-3-methoxyphenyl)propanoate
  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-hydroxyphenyl)propanoate

Uniqueness

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWXCRLEWADRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442207
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112811-68-4
Record name Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the synthesis described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinoline-carboxylic acid. [] The research highlights its reaction with a protected heterocyclic amine, followed by subsequent reactions with triethyl orthoformate and a cyclic amine. These steps ultimately lead to the cyclization and formation of the final product. []

Q2: How does the use of this compound contribute to the efficiency of the synthesis compared to previous methods?

A2: The research paper emphasizes that employing this compound in this specific synthetic route offers significant advantages in terms of technological simplicity. [] Unlike previous methods, this approach avoids complex procedures, simplifying the production process and potentially reducing the cost of the final product. [] This highlights the practical implications of using this compound in large-scale production.

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